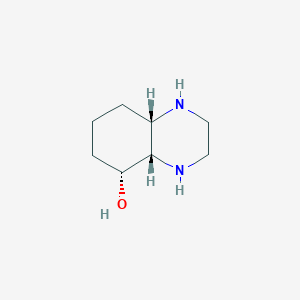
(4AS,5R,8aS)-decahydroquinoxalin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4AS,5R,8aS)-decahydroquinoxalin-5-ol is a chemical compound with a unique structure that includes a decahydroquinoxaline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,5R,8aS)-decahydroquinoxalin-5-ol typically involves the hydrogenation of quinoxaline derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective reduction of the quinoxaline ring to the decahydroquinoxaline structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity of the final product. The reaction parameters are optimized to minimize by-products and ensure cost-effective production.
化学反応の分析
Types of Reactions
(4AS,5R,8aS)-decahydroquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated decahydroquinoxaline derivatives.
Substitution: Various substituted decahydroquinoxaline derivatives depending on the reagents used.
科学的研究の応用
(4AS,5R,8aS)-decahydroquinoxalin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4AS,5R,8aS)-decahydroquinoxalin-5-ol involves its interaction with specific molecular targets. The hydroxyl group at the 5-position plays a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Decahydroquinoxaline: Lacks the hydroxyl group at the 5-position.
Quinoxaline: Contains a fully unsaturated quinoxaline ring.
Tetrahydroquinoxaline: Partially hydrogenated quinoxaline derivative.
Uniqueness
(4AS,5R,8aS)-decahydroquinoxalin-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties
特性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC名 |
(4aS,5R,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxalin-5-ol |
InChI |
InChI=1S/C8H16N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h6-11H,1-5H2/t6-,7+,8-/m0/s1 |
InChIキー |
BYIVQCRDRHMIRG-RNJXMRFFSA-N |
異性体SMILES |
C1C[C@H]2[C@@H]([C@@H](C1)O)NCCN2 |
正規SMILES |
C1CC2C(C(C1)O)NCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


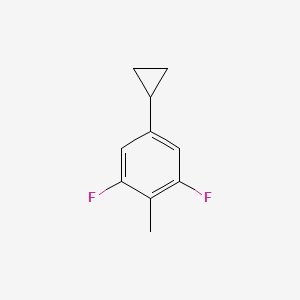

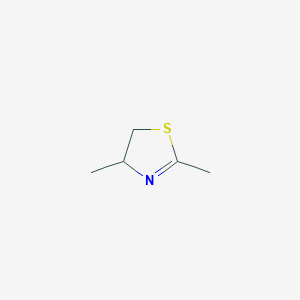
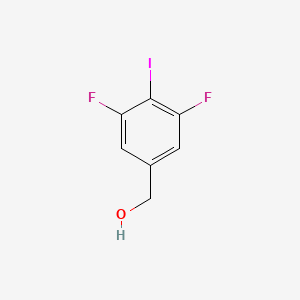
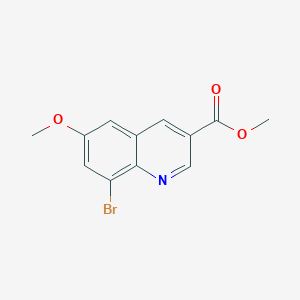
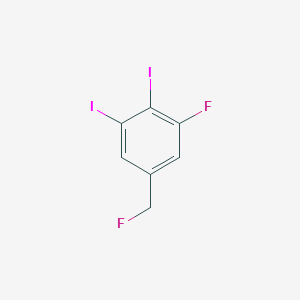
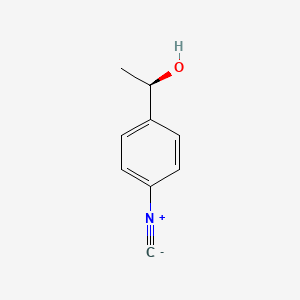
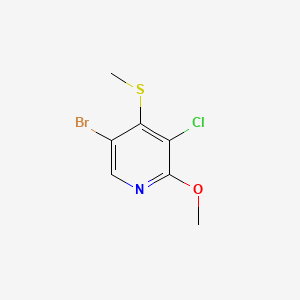
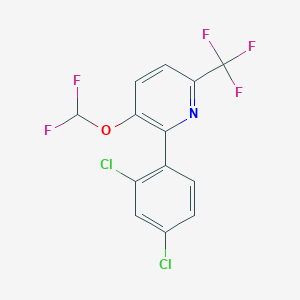
![Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14036477.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)


